Ethyl 4-aminopyrimidine-2-carboxylate
Overview
Description
Ethyl 4-aminopyrimidine-2-carboxylate is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .
Synthesis Analysis
The synthesis of Ethyl 4-aminopyrimidine-2-carboxylate involves several steps. One method starts with acyclic starting materials, benzylidene acetones, and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of Ethyl 4-aminopyrimidine-2-carboxylate is represented by the InChI code1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10)
. Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 4-aminopyrimidine-2-carboxylate are not detailed in the search results, it’s worth noting that pyrimidines, the class of compounds to which it belongs, have been studied for their inhibitory response against certain vital inflammatory mediators .Physical And Chemical Properties Analysis
Ethyl 4-aminopyrimidine-2-carboxylate is a solid compound. It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 4-aminopyrimidine-2-carboxylate plays a significant role in the synthesis of various heterocyclic compounds. For instance, ethyl esters of this compound have been used as intermediates in the preparation of carboxylic acids through alkaline hydrolysis, which are then evaluated for various biological activities (Abignente et al., 1984). Similarly, reactions with different reagents have led to the formation of compounds with potential antimicrobial properties (El-kerdawy et al., 1990).
Microwave-mediated Synthesis
Microwave irradiation and solvent-free conditions have been employed to react ethyl 4-aminopyrimidine-2-carboxylate derivatives with various compounds, leading to the formation of novel pyrimido[1,2-a]pyrimidines. The structures of these products were confirmed by spectral data and X-ray analysis, indicating the efficacy of microwave-mediated synthesis in creating complex structures (Eynde et al., 2001).
Antimicrobial Activity
Several derivatives of ethyl 4-aminopyrimidine-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown promising results against pathogenic micro-organisms, highlighting their potential in developing new antimicrobial agents (El‐Sayed et al., 2008).
Development of Pharmacologically Active Molecules
Ethyl 4-aminopyrimidine-2-carboxylate derivatives have been utilized in the synthesis of pharmacologically active molecules. For example, the synthesis of ethyl 5-bromopyrimidine-4-carboxylate was achieved through a highly regioselective reaction, which was then used for the preparation of potent inhibitors for specific enzymes (Regan et al., 2012).
Crystal Structure Analysis
The crystal structures of certain compounds derived from ethyl 4-aminopyrimidine-2-carboxylate have been studied extensively, providing insights into their molecular interactions and potential applications in drug design and development (Balasubramani et al., 2007).
Safety And Hazards
The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Relevant Papers The search results include references to peer-reviewed papers related to Ethyl 4-aminopyrimidine-2-carboxylate . These papers discuss the synthesis, properties, and potential applications of the compound and related 2-aminopyrimidine derivatives.
properties
IUPAC Name |
ethyl 4-aminopyrimidine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)6-9-4-3-5(8)10-6/h3-4H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDZCFILDSOJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516750 | |
Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminopyrimidine-2-carboxylate | |
CAS RN |
71470-41-2 | |
Record name | Ethyl 4-amino-2-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71470-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-aminopyrimidine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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